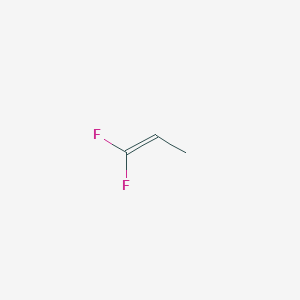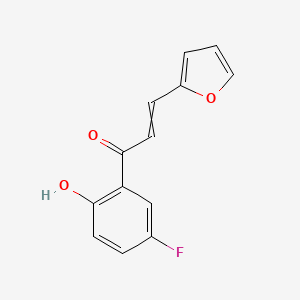![molecular formula C9H11ClN2O B3031581 (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate CAS No. 5310-93-0](/img/no-structure.png)
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The research involving structural analogs of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione hydrate has contributed significantly to understanding molecular interactions and structural analysis. For instance, studies have detailed the absence of direction-specific intermolecular interactions in related compounds and explored the hydrogen bonding and crystal structures of similar diazinane derivatives (da Silva et al., 2005). These insights are crucial for the development of new materials and pharmaceuticals.
Supramolecular Chemistry and Self-assembly
The exploration of supramolecular chemistry and self-assembly processes using similar compounds has been a key area of research. The self-assembly and formation of complex molecular structures from smaller units have been studied, providing valuable information for the development of new materials and nanostructures. This area of research is critical for advancements in nanotechnology and materials science (Percec et al., 2006).
Synthetic Chemistry and Organic Synthesis
Research into similar compounds has significantly contributed to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules. The development of new synthetic routes and the understanding of reaction mechanisms using similar diazinane triones are essential for advancing organic synthesis and creating novel compounds for various applications (Pirc et al., 2003).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate involves the condensation of benzaldehyde with 3,4-dihydroxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with barbituric acid in the presence of a base to form the final product.", "Starting Materials": [ "Benzaldehyde", "3,4-dihydroxybenzaldehyde", "Barbituric acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with 3,4-dihydroxybenzaldehyde in the presence of a base to form (5-benzylidene-3,4-dihydroxyphenyl)methanol intermediate.", "Step 2: Cyclization of the intermediate with barbituric acid in the presence of a base to form (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione.", "Step 3: Hydration of the final product to form the hydrate." ] } | |
Numéro CAS |
5310-93-0 |
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H11ClN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Clé InChI |
BUQNPNBBHVNTJO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


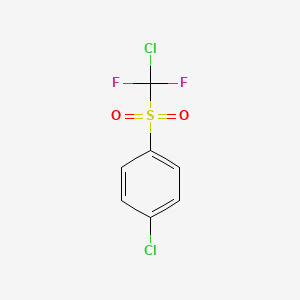
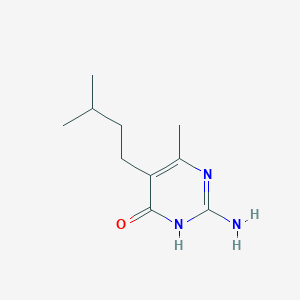
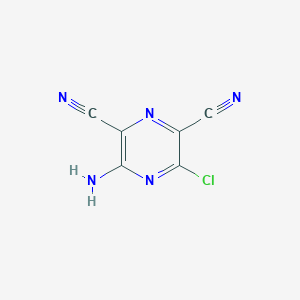
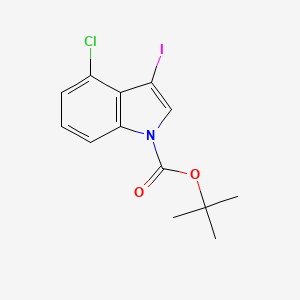
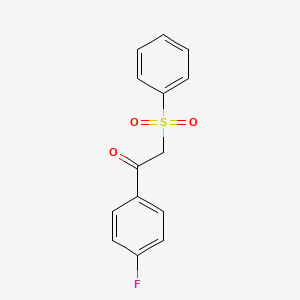
![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)





